molecular formula C17H17F2N3O3 B2388771 N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1825519-17-2

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Numéro de catalogue B2388771
Numéro CAS: 1825519-17-2
Poids moléculaire: 349.338
Clé InChI: VXDCZYNPPGZLLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and other disorders.

Mécanisme D'action

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide works by binding to the active site of BTK and inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, which are involved in B-cell receptor signaling and cell survival. By blocking these pathways, this compound induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated efficacy in reducing tumor growth and improving survival in animal models of B-cell malignancies. It has also been shown to reduce disease severity and inflammation in preclinical models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity and potency for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various biological processes and diseases. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of this compound in lab experiments requires careful consideration of the appropriate dosage and treatment duration to ensure optimal efficacy and minimize potential side effects.

Orientations Futures

There are several potential future directions for the development and use of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or immune checkpoint inhibitors. Another area of interest is the exploration of this compound in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Additionally, the use of this compound in combination with chemotherapy or radiation therapy may also be explored as a potential treatment strategy for certain cancers.

Méthodes De Synthèse

The synthesis of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process typically starts with the synthesis of 3,5-difluoroaniline, which is then coupled with 4-cyanooxan-4-yl chloride to form the intermediate compound. The intermediate is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and decreased proliferation of cancer cells. This compound has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing disease severity and inflammation.

Propriétés

IUPAC Name

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-12-6-13(19)8-14(7-12)22-9-11(5-15(22)23)16(24)21-17(10-20)1-3-25-4-2-17/h6-8,11H,1-5,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCZYNPPGZLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.